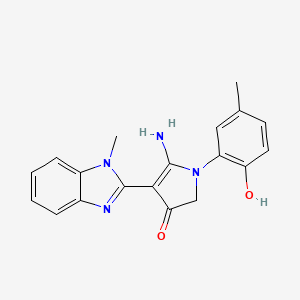
5-amino-1-(2-hydroxy-5-methylphenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-1-(2-hydroxy-5-methylphenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one is a complex organic compound that features a unique combination of functional groups, including an amino group, a hydroxy group, a methyl group, and a benzimidazole moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and its structural complexity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-(2-hydroxy-5-methylphenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzimidazole Moiety: The synthesis begins with the formation of the benzimidazole ring. This can be achieved by reacting o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Pyrrole Ring: The next step involves the formation of the pyrrole ring. This can be done by reacting the benzimidazole derivative with a suitable α,β-unsaturated carbonyl compound in the presence of a base.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high purity and yield.
Chemical Reactions Analysis
Types of Reactions
5-amino-1-(2-hydroxy-5-methylphenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
5-amino-1-(2-hydroxy-5-methylphenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of novel materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of 5-amino-1-(2-hydroxy-5-methylphenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The hydroxy and amino groups can form hydrogen bonds with target proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-amino-1-(2-hydroxyphenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one: Lacks the methyl group on the phenyl ring.
5-amino-1-(2-hydroxy-5-methylphenyl)-4-(benzimidazol-2-yl)-2H-pyrrol-3-one: Lacks the methyl group on the benzimidazole ring.
5-amino-1-(2-hydroxy-5-methylphenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrole: Lacks the carbonyl group on the pyrrole ring.
Uniqueness
The uniqueness of 5-amino-1-(2-hydroxy-5-methylphenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one lies in its specific combination of functional groups and structural features. The presence of both the benzimidazole and pyrrole rings, along with the hydroxy, amino, and methyl groups, provides a unique scaffold for the development of new compounds with diverse biological activities.
Properties
IUPAC Name |
5-amino-1-(2-hydroxy-5-methylphenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c1-11-7-8-15(24)14(9-11)23-10-16(25)17(18(23)20)19-21-12-5-3-4-6-13(12)22(19)2/h3-9,24H,10,20H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYEODOBOQLFOCS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)N2CC(=O)C(=C2N)C3=NC4=CC=CC=C4N3C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)O)N2CC(=O)C(=C2N)C3=NC4=CC=CC=C4N3C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[[2-Methyl-6-(4-methylphenyl)pyrimidin-4-yl]amino]benzonitrile;hydrochloride](/img/structure/B7850987.png)
![4-Methyl-2-[[2-methyl-6-(4-methylphenyl)pyrimidin-4-yl]amino]phenol;hydrochloride](/img/structure/B7850991.png)
![4-[[2-Methyl-6-(4-methylphenyl)pyrimidin-4-yl]amino]benzamide;hydrochloride](/img/structure/B7850993.png)
![3-[[6-(4-Methoxyphenyl)-2-methylpyrimidin-4-yl]amino]phenol;hydrochloride](/img/structure/B7850997.png)
![1-[3-[[6-(4-Methoxyphenyl)-2-methylpyrimidin-4-yl]amino]phenyl]ethanone;hydrochloride](/img/structure/B7851001.png)
![2-[[6-(4-Methoxyphenyl)-2-methylpyrimidin-4-yl]amino]-4-methylphenol;hydrochloride](/img/structure/B7851007.png)
![4-Chloro-2-[[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]amino]phenol;hydrochloride](/img/structure/B7851010.png)
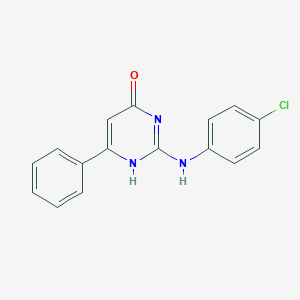
![Propan-2-yl 4-[(4-benzylpiperazin-1-yl)methyl]-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B7851040.png)
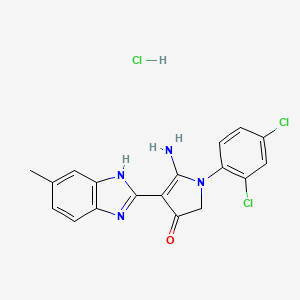
![5-amino-1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one](/img/structure/B7851055.png)
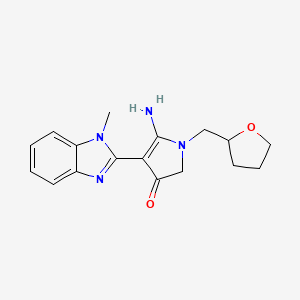
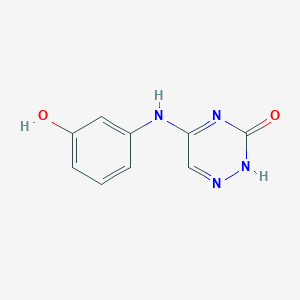
![2-[4-[(5-oxo-2H-1,2,4-triazin-3-yl)amino]phenyl]acetic acid](/img/structure/B7851089.png)
